molecular formula C4H2ClN3 B13118970 5-chloro-1H-imidazole-2-carbonitrile CAS No. 120118-15-2

5-chloro-1H-imidazole-2-carbonitrile

Cat. No.: B13118970
CAS No.: 120118-15-2
M. Wt: 127.53 g/mol
InChI Key: DFNCNZHNSOMXEK-UHFFFAOYSA-N
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Description

5-chloro-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The scalability of these methods ensures the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-imidazole-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nickel catalysts, arylhalides, and various dehydrating agents . Reaction conditions are typically mild, which helps preserve the integrity of sensitive functional groups.

Major Products

The major products formed from reactions involving this compound include disubstituted imidazoles and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-chloro-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1H-imidazole-2-carbonitrile is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-chloro-1H-imidazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCNZHNSOMXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291798
Record name 5-Chloro-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120118-15-2
Record name 5-Chloro-1H-imidazole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120118-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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